(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Polymerization-Induced Self-Assembly Peptide-Based Nanomaterials Supramolecular Chemistry

Sourcing high-purity L-Tyrosine N-carboxyanhydride (L-Tyr NCA, CAS 3415-08-5) is critical for applications where monomer composition directly dictates performance. This activated L-tyrosine derivative is non-substitutable for glatiramer acetate manufacturing due to regulatory CMC requirements. Its unique phenolic side chain enables precise control over polymer nanostructure, hydrogel pH-responsivity, and anisotropic nanoparticle formation—properties unattainable with alternative amino acid NCAs. Ensure process validation with this essential building block.

Molecular Formula C10H9NO4
Molecular Weight 207.185
CAS No. 3415-08-5
Cat. No. B584334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
CAS3415-08-5
Synonyms(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione;  N-Carbonyl-L-Tyrosine Anhydride;  L-Tyrosine-N-carboxyanhydride;  TYROSINE, NCA;  2,5-Oxazolidinedione,4-[(4-hydroxyphenyl)methyl]-, (4S)-;  H-TYR-NCA;  (2,5-Oxazolidinedione,4-[(4-hydroxyphenyl)methyl]-, (4S)-;  (4S)-4-[(4-Hydroxyphenyl)methyl]-2,5-oxazolidinedione
Molecular FormulaC10H9NO4
Molecular Weight207.185
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)OC(=O)N2)O
InChIInChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1
InChIKeyHOEAPYNDVBABMC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosine N-Carboxyanhydride (CAS 3415-08-5) Overview: A Chiral Monomer for Controlled Peptide and Polypeptide Synthesis


(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (CAS 3415-08-5), commonly referred to as L-Tyrosine N-carboxyanhydride (L-Tyr NCA), is the N-carboxyanhydride derivative of the amino acid L-tyrosine [1]. This heterocyclic compound is a foundational monomer in peptide chemistry, serving as an activated form of L-tyrosine. Its primary industrial and research utility lies in ring-opening polymerization (ROP) for the synthesis of polypeptides and proteins , enabling the production of sequence-defined polymers with a high degree of control. As a building block, it is also a critical component in the multi-step synthesis of complex therapeutic peptides, most notably the immunomodulatory drug glatiramer acetate [2]. The compound's stereochemistry is preserved, allowing for the creation of optically active polymers and peptides, which is essential for their biological function [3].

The Functional Impossibility of Substituting L-Tyrosine NCA (CAS 3415-08-5) in Regulated and Precision Polymer Applications


Generic substitution of L-Tyrosine N-Carboxyanhydride with other amino acid NCAs or alternative tyrosine derivatives is not feasible for applications requiring precise compositional, structural, or performance outcomes. The specific chemical nature of the L-tyrosine side chain, featuring a phenolic hydroxyl group, is non-interchangeable. This group is not a passive component but an active functional handle that fundamentally dictates the material properties of the resulting polymer. As demonstrated in head-to-head comparative studies, the unique hydrogen bonding and π-π stacking capabilities of the tyrosine phenyl group, which are absent in analogs like phenylalanine or alanine NCA, are critical drivers of supramolecular assembly and final product architecture [1]. Substituting this monomer would alter the hydrophilicity/hydrophobicity balance, potentially collapsing the designed nanostructure [1]. Furthermore, in regulated pharmaceutical processes like glatiramer acetate synthesis, the defined amino acid composition (L-tyrosine, L-alanine, L-glutamate, L-lysine) is a regulatory requirement, and any substitution would create a different, unapproved product [2]. Finally, the preservation of chirality during polymerization from L-Tyr NCA is a key feature for producing biologically active materials, a property that cannot be assumed with a racemic or differently protected substitute [3].

L-Tyrosine NCA (CAS 3415-08-5) Quantified Differentiation: Comparative Performance Data vs. Key Analogs


Direct Comparison of NCA Monomers in Aqueous ROPISA Reveals Tyrosine's Critical Role in Driving Nanoparticle Anisotropy

A 2025 study directly compared the aqueous ring-opening polymerization-induced self-assembly (ROPISA) of tyrosine NCA against glycine NCA and phenylalanine NCA. The research determined that the specific functional groups on the tyrosine side chain are not merely hydrophobic contributors but are crucial for guiding the formation of anisotropic nanostructures [1].

Polymerization-Induced Self-Assembly Peptide-Based Nanomaterials Supramolecular Chemistry

Surface Engineering via Tyrosine-Based Homopolymers Imparts Distinct Wettability vs. Other Amino Acid Coatings

In a comparative study synthesizing five types of homo poly(amino acid)s via NCA polymerization, coatings made from poly(tyrosine) exhibited unique surface properties compared to those made from poly(lysine), poly(glutamic acid), poly(alanine), and poly(phenylalanine). The wettability of the poly(tyrosine) coating layer was found to be a function of the side-chain's intrinsic properties, such as hydration free energy and dipole moment, leading to a specific anti-bacterial adhesion profile .

Biomaterials Antifouling Coatings Surface Science

Enzymatically-Degradable Poly(phosphotyrosine) Hydrogels from Tyrosine NCA Derivative Exhibit Controlled Gelation Kinetics

Research demonstrates that a phosphorylated derivative of L-tyrosine NCA can be polymerized to yield poly(L-phosphotyrosine). This polymer undergoes enzyme-induced hydrogelation, offering a quantitative and controlled transition from a solution to a gel state. The molecular weight of the resulting polymer can be precisely controlled, yielding derivatives with narrow molecular-weight distributions (e.g., PDI < 1.3), which is essential for reproducible material properties [1].

Stimuli-Responsive Hydrogels Drug Delivery Biodegradable Polymers

High-Vacuum Polymerization of O-Benzyl-L-Tyrosine NCA Ensures Superior End-Group Fidelity vs. Glovebox Synthesis

A mechanistic study comparing high-vacuum and glovebox techniques for the polymerization of O-benzyl-L-tyrosine NCA demonstrated that high-vacuum conditions yield a polymer initiated exclusively via the normal amine mechanism, resulting in high end-group fidelity. In contrast, polymers synthesized in a glovebox exhibited initiation by both normal amine and activated monomer mechanisms, leading to multiple termination products and a less defined polymer architecture [1].

Polymer Chemistry Controlled Polymerization Analytical Characterization

L-Tyr NCA is an Irreplaceable Monomer in the Patented Synthesis of Glatiramer Acetate

A US patent (US20100174048A1) for an improved process for preparing glatiramer acetate explicitly details the use of the N-carboxyanhydride of L-tyrosine as one of four essential monomers. The patented process involves the co-polymerization of NCA derivatives of L-tyrosine, L-alanine, a protected L-glutamate, and a protected L-lysine [1].

Pharmaceutical Manufacturing Peptide Synthesis Regulatory Compliance

Strategic Applications for L-Tyrosine NCA (CAS 3415-08-5) Based on Verifiable Differentiation


Synthesis of Glatiramer Acetate and Related Copolymer Therapeutics

This is the most established and high-volume industrial application for L-Tyr NCA. As specified in key patents for manufacturing the immunomodulatory drug glatiramer acetate, L-Tyr NCA is one of four essential monomers used in a random copolymerization. The process integrity and final drug composition are strictly dependent on this specific building block; no substitute is permissible. For CMC (Chemistry, Manufacturing, and Controls) activities, sourcing high-purity, well-characterized L-Tyr NCA is a non-negotiable requirement for maintaining process validation and regulatory compliance [1].

Engineering pH-Responsive and Biodegradable Hydrogels for Drug Delivery

L-Tyr NCA is the foundational monomer for creating poly(amino acid)-based hydrogels with tunable properties. As demonstrated in triblock copolymer systems, the ratio of tyrosine to other amino acids (e.g., glutamic acid) directly controls the pH-responsivity of the hydrogel, enabling its design to release a payload at a specific physiological site (e.g., tumor microenvironment). Furthermore, tyrosine-based polymers have been shown to be non-cytotoxic and biodegradable. For drug delivery scientists, this offers a predictable and quantifiable method to engineer a biomaterial with a specific swelling and degradation profile, a level of control not offered by off-the-shelf polymers [2].

Fabrication of Anisotropic Peptide-Based Nanoparticles via ROPISA

For researchers developing next-generation nanomedicines, the choice of NCA monomer dictates the final nanoparticle shape. The 2025 study in Macromolecules provides direct evidence that tyrosine NCA uniquely promotes anisotropic nanoparticle formation due to its hydrogen bonding and π-π stacking capabilities. This is a clear, mechanistic advantage over other hydrophobic amino acid NCAs like phenylalanine. A user prioritizing this compound would do so to intentionally access non-spherical morphologies, which have been shown to exhibit enhanced cellular uptake and unique in vivo circulation kinetics compared to their spherical counterparts [3].

Development of Antifouling and Bioactive Surface Coatings

L-Tyr NCA is a key starting material for synthesizing homo-poly(tyrosine) surface coatings. The European Polymer Journal study demonstrated that these coatings possess a distinct surface chemistry and anti-bacterial adhesion profile that is not replicated by coatings derived from other common amino acids. A researcher or engineer seeking to prevent non-specific protein adsorption or bacterial biofilm formation on a medical device would select poly(tyrosine) for its specific performance characteristics, which are a direct consequence of the unique phenolic side chain of the tyrosine monomer. The use of L-Tyr NCA is essential to access this specific and quantifiable performance profile .

Technical Documentation Hub

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